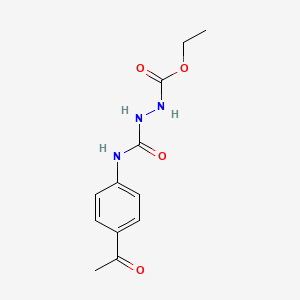
Ethyl 2-(4-acetylphenylcarbamoyl)hydrazinecarboxylate
Cat. No. B4703656
M. Wt: 265.26 g/mol
InChI Key: HDFXFDAHZVATMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09149541B2
Procedure details


To 4-aminoacetophenone (676 mg, 5 mmol) in THF (25.000 mL) at 0° C. was added triethylamine (1.386 mL, 10.00 mmol) and 4-nitrophenyl chloroformate (1512 mg, 7.50 mmol). The mixture was stirred at room temperature for 2 hours. Then ethyl carbazate (1562 mg, 15.00 mmol) was added, followed by more triethylamine (2.079 mL, 15.00 mmol). The mixture was stirred at 55° C. for 2 hours. Water was then added, extracted with CH2Cl2 twice, washed with saturated sodium bicarbonate, dried over MgSO4, filtered, and concentrated in vacuo. The residue was triturated in ethyl acetate, filtered, and concentrated in vacuo. The residue was purified via silica gel chromatography (10-80% ethyl acetate/heptane) giving ethyl 2-(4-acetylphenylcarbamoyl)-hydrazinecarboxylate (354 mg, 27%) as a light yellow solid. LC-MS (M+1) 266.1, t=0.79 minutes.







Yield
27%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][C:7]([NH2:10])=[CH:6][CH:5]=1)=[O:3].C(N(CC)CC)C.Cl[C:19]([O:21][C:22]1[CH:27]=CC([N+]([O-])=O)=CC=1)=[O:20].[C:31](OCC)(=[O:34])[NH:32][NH2:33]>C1COCC1.O>[C:2]([C:4]1[CH:9]=[CH:8][C:7]([NH:10][C:31]([NH:32][NH:33][C:19]([O:21][CH2:22][CH3:27])=[O:20])=[O:34])=[CH:6][CH:5]=1)(=[O:3])[CH3:1]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
676 mg
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)C1=CC=C(C=C1)N
|
|
Name
|
|
|
Quantity
|
1.386 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
1512 mg
|
|
Type
|
reactant
|
|
Smiles
|
ClC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
1562 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(NN)(=O)OCC
|
Step Three
|
Name
|
|
|
Quantity
|
2.079 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at room temperature for 2 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred at 55° C. for 2 hours
|
|
Duration
|
2 h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with CH2Cl2 twice
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with saturated sodium bicarbonate
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was triturated in ethyl acetate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified via silica gel chromatography (10-80% ethyl acetate/heptane)
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)C1=CC=C(C=C1)NC(=O)NNC(=O)OCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 354 mg | |
| YIELD: PERCENTYIELD | 27% | |
| YIELD: CALCULATEDPERCENTYIELD | 26.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
